molecular formula C27H20O3 B1293644 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol CAS No. 6948-88-5

4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol

Cat. No. B1293644
CAS RN: 6948-88-5
M. Wt: 392.4 g/mol
InChI Key: OUYLDJXFDLBCTQ-UHFFFAOYSA-N
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Description

“4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol” is a derivative of the aromatic hydrocarbon naphthalene, consisting of two benzene rings and one naphthalene ring . It is also known as “Alpha-naphtholbenzein” and has the chemical formula C27H20O3 .


Molecular Structure Analysis

The molecular structure of “4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol” is characterized by its chemical formula C27H20O3 . Unfortunately, I couldn’t retrieve more detailed information about its molecular structure.


Physical And Chemical Properties Analysis

“4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol” is a red-brown powder . It has a molecular weight of 392.45 , a boiling point of 685.6ºC at 760mmHg , and a melting point of 230-235 °C (lit.) . Its density is 1.328 g/mL .

Scientific Research Applications

Analytical Chemistry: pH Indicator

BIS(4-HYDROXY-1-NAPHTHYL)PHENYLMETHANOL: is used as a pH indicator in analytical chemistry. Due to its color-changing properties at different pH levels, it is valuable in titrations and pH determinations, especially in non-aqueous solutions .

Organic Synthesis: Intermediate

This compound serves as an intermediate in organic synthesis. Its phenolic hydroxyl groups can undergo various reactions, making it a versatile building block for synthesizing complex organic molecules .

Material Science: Dye and Pigment

In material science, it is employed as a dye or pigment due to its ability to impart color. It can be used in the development of new materials with specific optical properties .

Pharmaceutical Research: Drug Formulation

The compound’s structural features allow it to interact with other molecules, which can be exploited in drug formulation to improve the solubility or stability of pharmaceuticals .

Biochemistry: Enzyme Inhibition Studies

Researchers utilize BIS(4-HYDROXY-1-NAPHTHYL)PHENYLMETHANOL in biochemistry for enzyme inhibition studies. Its structure can bind to active sites, helping to elucidate enzyme mechanisms .

Environmental Science: Sensor Development

The compound’s sensitivity to pH changes makes it a candidate for developing sensors that can detect environmental pollutants or changes in water quality .

Photodynamic Therapy: Photosensitizer

Due to its light-absorbing properties, it can be used as a photosensitizer in photodynamic therapy, a treatment method that uses light to activate a drug in the body .

Education: Teaching Aid

Lastly, it is used in educational settings as a teaching aid to demonstrate chemical reactions and properties, such as solubility and color change, to students .

Safety and Hazards

This compound is slightly hazardous in case of skin contact (irritant), eye contact (irritant), ingestion, and inhalation . It may be combustible at high temperatures . It is slightly explosive in the presence of open flames and sparks, and non-explosive in the presence of shocks .

properties

IUPAC Name

4-[hydroxy-(4-hydroxynaphthalen-1-yl)-phenylmethyl]naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20O3/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(30,18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYLDJXFDLBCTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C3=CC=CC=C32)O)(C4=CC=C(C5=CC=CC=C54)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219703
Record name 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol
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Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol

CAS RN

6948-88-5
Record name 4-Hydroxy-α-(4-hydroxy-1-naphthalenyl)-α-phenyl-1-naphthalenemethanol
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Record name 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol
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Record name 6948-88-5
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Record name 4-Hydroxy-alpha-(4-hydroxynaphthyl)-alpha-phenylnaphthalene-1-methanol
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Record name 4-hydroxy-α-(4-hydroxynaphthyl)-α-phenylnaphthalene-1-methanol
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